6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
Description
6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound featuring a quinoline core fused with a 1,3-oxazine ring. The molecule is substituted at the 6-position with chlorine and at the 3-position with a 3,4-dichlorobenzyl group. This structure confers unique electronic and steric properties, influencing its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-3-[(3,4-dichlorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N2O/c19-14-4-3-11(6-16(14)21)8-23-9-12-7-15(20)13-2-1-5-22-17(13)18(12)24-10-23/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOHDHGEKVUNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC(=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves multi-step organic reactions. One common approach is the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with appropriate reagents to form the oxazine ring . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism by which 6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline exerts its effects involves its interaction with molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
- Isomerism: 1,4-Oxazinoquinolines exhibit greater stability under electron impact than 1,3-oxazino derivatives (e.g., target compound), as evidenced by higher [M]+• peak intensities in mass spectrometry .
- Antimicrobial Activity: Aryl-substituted oxazinoquinolines (e.g., biphenyl derivatives) show potent activity against Staphylococcus aureus (22 mm inhibition zone), comparable to amoxiclav (24 mm) . The target compound’s dichlorobenzyl group may similarly enhance antimicrobial efficacy, though direct data are lacking.
Stability and Fragmentation Patterns
- Electron Impact Stability: 1,3-Oxazinoquinolines (e.g., target compound) fragment preferentially via elimination of CO₂, whereas 1,4-oxazinoquinolines eliminate CO first .
- Substituent Effects : Methyl or dimethyl groups at α-carbons reduce [M]+• peak intensity due to facile methyl radical elimination, a factor absent in the target compound’s structure .
Biological Activity
6-Chloro-3-(3,4-dichlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a complex heterocyclic compound with a unique structure that has garnered attention for its potential biological activities. This compound belongs to the oxazinoquinoline class and is characterized by its chloro and dichlorobenzyl substituents. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : C18H13Cl3N2O
- Molecular Weight : 379.67 g/mol
- CAS Number : 338400-83-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity or receptor binding, leading to various biochemical responses. The precise mechanisms remain under investigation but are thought to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cellular functions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of oxazinoquinolines exhibit significant antibacterial activity against various strains of bacteria. For instance:
- Against Gram-positive Bacteria : The compound showed notable effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
- Against Mycobacterial Strains : It demonstrated activity against Mycobacterium smegmatis and M. tuberculosis, suggesting potential use in treating tuberculosis .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity on primary mammalian cell lines revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile with low cytotoxicity levels . This characteristic is essential for developing therapeutic agents with minimal side effects.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route involves cyclocondensation reactions to form the oxazine ring .
Comparative Biological Activity Table
Q & A
Q. What synthetic methodologies are recommended for preparing 6-chloro-3-(3,4-dichlorobenzyl)quinoline derivatives, and how can purity be optimized?
A multi-step synthesis approach is typically employed for quinoline derivatives. For example, hydrazide intermediates can be fused at 240–250°C in an oil bath, followed by recrystallization using ethanol/chloroform (40:10 v/v) to achieve high purity . TLC with chloroform/methanol (19:1 v/v) is recommended for monitoring reaction progress. Structural confirmation via NMR and X-ray crystallography is critical, as seen in related quinoline derivatives where R-factors ≤0.052 ensure accuracy .
Q. How should researchers resolve discrepancies in spectroscopic data for this compound?
Discrepancies in NMR or mass spectra may arise from solvent effects, impurities, or tautomerism. For instance, quinoline derivatives often exhibit solvent-dependent shifts in NMR (e.g., 112–126 ppm for aromatic carbons) . Cross-validate data using high-resolution mass spectrometry (HRMS) and compare with crystallographic data (e.g., C–C bond lengths: 1.35–1.48 Å) . Adjust experimental conditions (e.g., deuterated solvents, temperature control) to minimize artifacts .
Q. What strategies are effective for characterizing the stereochemistry of the oxazino-quinoline ring system?
X-ray crystallography is the gold standard for resolving stereochemistry. For example, studies on similar compounds report chair conformations for dihydroquinoline rings and torsion angles (e.g., −176.86° to 179.75°) to confirm spatial arrangements . Computational methods (e.g., DFT optimization) can supplement experimental data .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
SAR studies require systematic modification of substituents (e.g., 3,4-dichlorobenzyl group) and evaluation of biological activity. For quinolines, key pharmacophores include the chlorinated aromatic ring and oxazino heterocycle. Bioassays targeting bacterial gyrase or kinase inhibition can quantify activity, with IC values compared across derivatives . Molecular docking (e.g., using AutoDock Vina) can predict binding modes to receptors like DNA topoisomerases .
Q. What experimental designs are suitable for analyzing metabolic stability of this compound?
Use in vitro assays with liver microsomes (human or rodent) to measure metabolic half-life (). Monitor metabolites via LC-MS/MS, focusing on oxidative pathways (e.g., CYP450-mediated dechlorination or hydroxylation). Compare results with structural analogs like 6-chloro-2-piperazinyl-quinoline, which shows altered stability due to piperazine substitution .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
Employ co-solvents (e.g., DMSO ≤0.1%) or formulate as nanoparticles using polylactic-co-glycolic acid (PLGA). For example, related compounds achieve 80–90% solubility in PBS (pH 7.4) with 0.05% Tween-80 . Dynamic light scattering (DLS) can assess particle size (PDI <0.3) for nanoformulations .
Q. What computational tools are recommended for predicting toxicity profiles?
Use QSAR models (e.g., Toxtree, ProTox-II) to estimate mutagenicity or hepatotoxicity. For example, chlorinated quinolines may show higher hepatotoxicity scores due to electrophilic metabolite formation . Molecular dynamics simulations (e.g., GROMACS) can further assess membrane permeability and off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
